molecular formula C12H20 B13855437 1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane

1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane

Cat. No.: B13855437
M. Wt: 164.29 g/mol
InChI Key: RTPQXHZLCUUIJP-KTMJHZKESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2 Dimethyl Adamantane (Mixture of Disastereomers) can be synthesized through several methods. One common approach involves the alkylation of adamantane derivatives.

Industrial Production Methods

Industrial production of 1,2 Dimethyl Adamantane (Mixture of Disastereomers) often involves large-scale alkylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

1,2 Dimethyl Adamantane (Mixture of Disastereomers) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2 Dimethyl Adamantane (Mixture of Disastereomers) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2 Dimethyl Adamantane (Mixture of Disastereomers) involves its interaction with specific molecular targets and pathways. The unique cage-like structure of adamantane derivatives allows them to fit into various biological receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making these compounds valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2 Dimethyl Adamantane (Mixture of Disastereomers) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

(5S,7R)-1,2-dimethyladamantane

InChI

InChI=1S/C12H20/c1-8-11-4-9-3-10(5-11)7-12(8,2)6-9/h8-11H,3-7H2,1-2H3/t8?,9-,10+,11?,12?

InChI Key

RTPQXHZLCUUIJP-KTMJHZKESA-N

Isomeric SMILES

CC1C2C[C@H]3C[C@@H](C2)CC1(C3)C

Canonical SMILES

CC1C2CC3CC(C2)CC1(C3)C

Origin of Product

United States

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